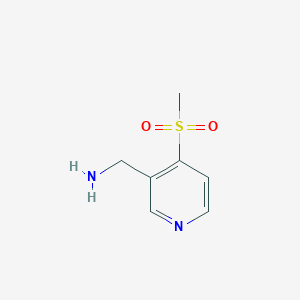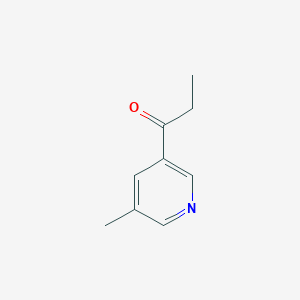
1-(5-Methylpyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methylpyridin-3-yl)propan-1-one is a heterocyclic aromatic compound with the molecular formula C₉H₁₁NO. It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propanone group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-methylpyridine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
化学反应分析
Types of Reactions: 1-(5-Methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(5-Methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-(5-Methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
1-(2-chloro-5-methylpyridin-3-yl)propan-1-one: This compound has a similar structure but with a chlorine substituent at the 2-position, which can significantly alter its reactivity and applications.
1-(5-methylpyridin-3-yl)propan-1-amine:
Uniqueness: 1-(5-Methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(5-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 |
InChI 键 |
ZVVXXIHURFCODN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


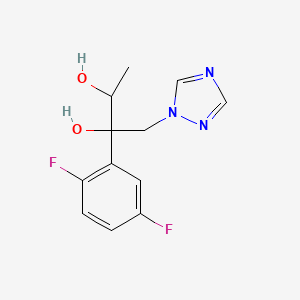
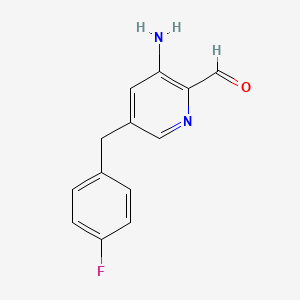
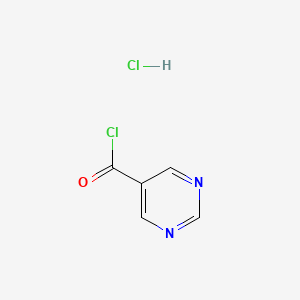
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)

![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
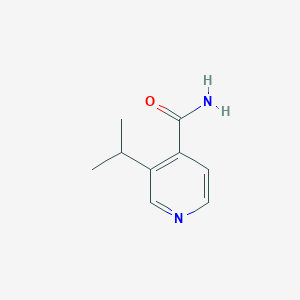
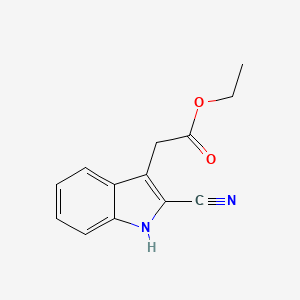
![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)
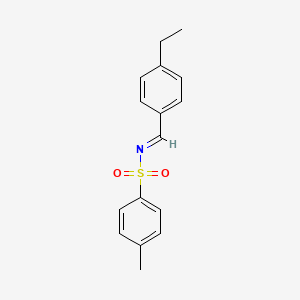
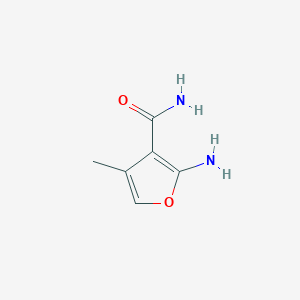
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
